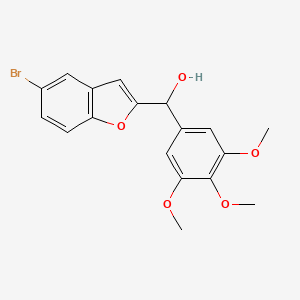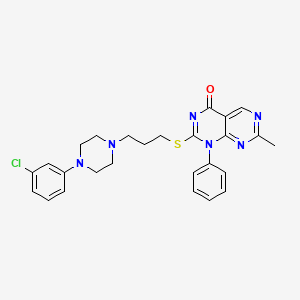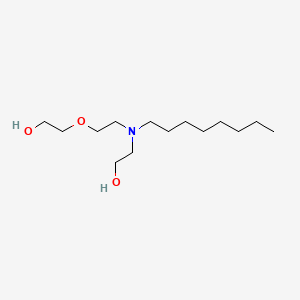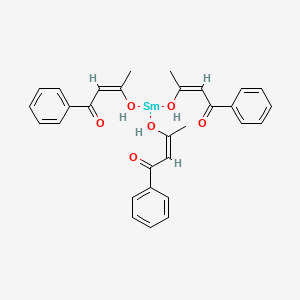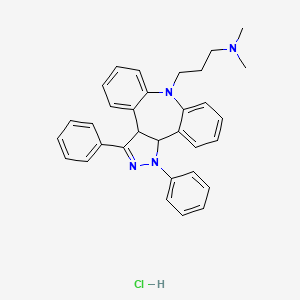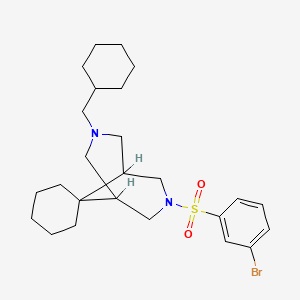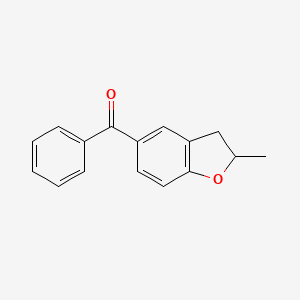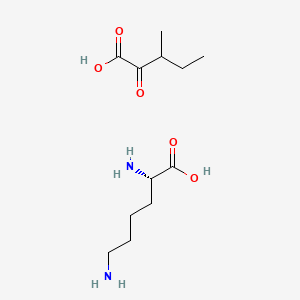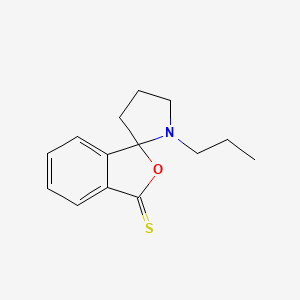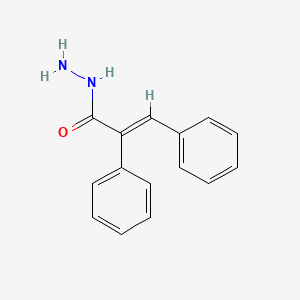
alpha-(Phenylmethylene)benzeneacetic acid hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(Phenylmethylene)benzeneacetic acid hydrazide is an organic compound with the molecular formula C15H14N2O. It is a derivative of hydrazide and is known for its potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a hydrazide group attached to a phenylmethylene benzeneacetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Phenylmethylene)benzeneacetic acid hydrazide typically involves the reaction of alpha-(Phenylmethylene)benzeneacetic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
C6H5CH=C(C6H5)COOH+NH2NH2⋅H2O→C6H5CH=C(C6H5)CONHNH2+H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with efficient stirring and temperature control to ensure complete conversion and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(Phenylmethylene)benzeneacetic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted hydrazides or other derivatives.
Applications De Recherche Scientifique
Alpha-(Phenylmethylene)benzeneacetic acid hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of alpha-(Phenylmethylene)benzeneacetic acid hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzhydrazide: A simpler hydrazide derivative with similar reactivity.
Isonicotinic acid hydrazide: Known for its use in tuberculosis treatment.
Nicotinic acid hydrazide: Another hydrazide derivative with biological activity.
Uniqueness
Alpha-(Phenylmethylene)benzeneacetic acid hydrazide is unique due to its specific structure, which combines the properties of hydrazides with the phenylmethylene benzeneacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
58973-48-1 |
|---|---|
Formule moléculaire |
C15H14N2O |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
(E)-2,3-diphenylprop-2-enehydrazide |
InChI |
InChI=1S/C15H14N2O/c16-17-15(18)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,16H2,(H,17,18)/b14-11+ |
Clé InChI |
IZCWTYWZFSOXBZ-SDNWHVSQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NN |
SMILES canonique |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


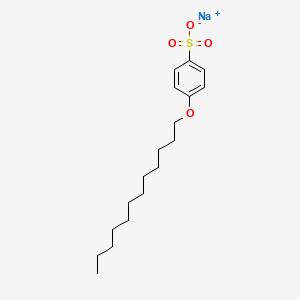
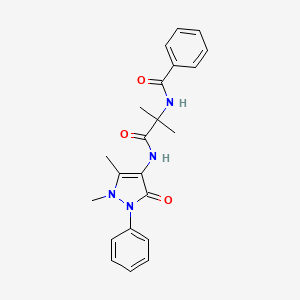
![Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate](/img/structure/B15183203.png)
